1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione
Description
1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a benzo[b]thiophene core substituted with dimethoxy and sulfone groups. The compound’s structure features a methoxymethyl linker bridging the benzo[b]thiophene moiety to the pyrrolidine-2,5-dione ring.
Properties
Molecular Formula |
C16H17NO7S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-[(5,6-dimethoxy-1,1-dioxo-1-benzothiophen-2-yl)methoxymethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H17NO7S/c1-22-12-6-10-5-11(25(20,21)14(10)7-13(12)23-2)8-24-9-17-15(18)3-4-16(17)19/h5-7H,3-4,8-9H2,1-2H3 |
InChI Key |
XJJVOHRWFNVAFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(S2(=O)=O)COCN3C(=O)CCC3=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe final step involves the attachment of the pyrrolidine-2,5-dione moiety through a methoxymethyl linker .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories under controlled conditions. The process involves precise temperature control, use of specific catalysts, and purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups such as halides or amines .
Scientific Research Applications
1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Structural Features
The target compound’s benzo[b]thiophene-dioxide scaffold distinguishes it from other pyrrolidine-2,5-dione derivatives. Key structural comparisons include:
- 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione (from ): Substituted with a pyridin-2-ylamino methyl group, synthesized via Mannich reaction. Exhibits moderate antimicrobial activity .
- 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione (from ): Features a 4-methoxyphenyl substituent; crystallographic data (e.g., mean C–C bond length = 0.002 Å, R factor = 0.034) highlight its planar geometry .
Table 1: Structural Comparison of Pyrrolidine-2,5-dione Derivatives
Table 3: Reported Bioactivities
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
